Redox Potential Comparison: 4-Nitroimidazole vs. 2-Nitroimidazole and 5-Nitroimidazole Isomers
The one-electron reduction potential at pH 7 [E₁⁷] for the 4-nitroimidazole scaffold is ≤ –527 mV, which is at least 129 mV more negative than the 2-nitroimidazole analog 1-(2-hydroxyethyl)-2-nitroimidazole [E₁⁷ = –398 mV] and at least 41 mV more negative than the 5-nitroimidazole analog 1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole [E₁⁷ = –486 mV] [1]. This large difference in reduction potential indicates that 4-nitroimidazoles are significantly weaker oxidants than their 2-nitro and 5-nitro counterparts.
| Evidence Dimension | One-electron reduction potential at pH 7 (E₁⁷) |
|---|---|
| Target Compound Data | 4-nitroimidazole scaffold: E₁⁷ ≤ –527 mV (all ± 10 mV) |
| Comparator Or Baseline | 1-(2-hydroxyethyl)-2-nitroimidazole: E₁⁷ = –398 mV; 1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole: E₁⁷ = –486 mV |
| Quantified Difference | ≥129 mV more negative than 2-nitroimidazole analog; ≥41 mV more negative than 5-nitroimidazole analog |
| Conditions | Pulse radiolysis in aqueous solution at pH 7; equilibrium constant measurement with quinone reference couples [1] |
Why This Matters
A 129 mV more negative reduction potential translates to a substantial difference in thermodynamic driving force for bioreductive activation, directly impacting suitability for hypoxia-targeted applications versus 2-nitroimidazole-based probes (e.g., ¹⁸F-FMISO).
- [1] Wardman, P., & Clarke, E. D. (1976). One-electron reduction potentials of substituted nitroimidazoles measured by pulse radiolysis. Journal of the Chemical Society, Faraday Transactions 1, 72, 1377-1390. View Source
